Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Description
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a substituted thiophene derivative characterized by a 4-ethoxyphenyl group at the 4-position of the thiophene ring, an amino group at the 2-position, and an ethyl ester moiety at the 3-position. Its structural framework allows for modifications at the phenyl ring and ester group, enabling tailored physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-18-11-7-5-10(6-8-11)12-9-20-14(16)13(12)15(17)19-4-2/h5-9H,3-4,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKLQCJSBQOIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315684-37-8 | |
| Record name | 315684-37-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Another method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as a sulfurizing agent . This method is known for its efficiency in producing thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and acylated thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert anti-inflammatory effects by modulating the production of inflammatory mediators .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations on the Phenyl Ring
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate shares a core structure with derivatives differing in substituents on the phenyl ring. Key analogues include:
Key Observations :
- In contrast, electron-withdrawing groups (e.g., -F, -CF₃) reduce electron density, favoring nucleophilic pathways .
- Biological Activity : Chloro and trifluoromethyl derivatives exhibit enhanced antimicrobial and CNS-targeted activity compared to ethoxy analogues, likely due to improved membrane permeability .
Functional Group Modifications: Ester and Amino Groups
Variations in the ester group (e.g., methyl vs. ethyl) and amino group modifications influence solubility and metabolic stability:
Key Observations :
- Ester Group Impact: Ethyl esters generally offer better solubility in organic solvents than methyl esters, facilitating reactions in non-polar media .
- Amino Group Derivatives: Acylation or alkylation of the amino group (e.g., with cyanoacetyl or phenylhydrazone moieties) expands bioactivity, as seen in antimicrobial and kinase inhibitor applications .
Key Observations :
- Solvent Effects: Polar aprotic solvents (e.g., HFIP) improve yields in Petasis reactions compared to ethanol-based Gewald syntheses .
- Catalytic Efficiency: Sodium ethoxide in ethanol remains a standard base for cyclocondensation, though yields are moderate (22–30%) .
Biological Activity
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
This compound exhibits notable biochemical properties, particularly in antimicrobial activity. It interacts with key enzymes involved in microbial cell wall synthesis, such as transpeptidases and carboxypeptidases. This interaction disrupts the cross-linking of peptidoglycan layers, crucial for maintaining bacterial cell wall integrity, leading to bacterial cell lysis and death.
Table 1: Summary of Biochemical Properties
| Property | Description |
|---|---|
| Molecular Formula | C13H15N O3 S |
| Molecular Weight | Approximately 263.33 g/mol |
| Antimicrobial Activity | Inhibits bacterial growth by disrupting cell wall synthesis |
| Interaction with Enzymes | Binds to transpeptidases and carboxypeptidases |
The molecular mechanism underlying the biological activity of this compound involves specific binding interactions with biomolecules. This compound binds to the active sites of enzymes critical for cell wall synthesis, thereby inhibiting their catalytic functions. This inhibition prevents the formation of essential cross-links in the peptidoglycan layer, compromising bacterial survival.
3. Cellular Effects
In addition to its antimicrobial properties, this compound affects mammalian cells by influencing cell signaling pathways. It has been shown to modulate the activity of various kinases and phosphatases, which can alter the phosphorylation states of key signaling proteins involved in cellular metabolism and gene expression.
Case Study: Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated its efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values ranging from 23.2 µM to 95.9 µM, indicating significant antiproliferative effects .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Induction of apoptosis |
| HepG2 | 95.9 | Inhibition of proliferation |
4. Temporal and Dosage Effects
The biological effects of this compound vary with time and dosage in laboratory settings. Studies indicate that at lower doses, the compound maintains potent antimicrobial activity with minimal adverse effects; however, higher doses can lead to hepatotoxicity and nephrotoxicity.
Table 3: Dosage Effects in Animal Models
| Dose (mg/kg) | Effect | Observation |
|---|---|---|
| Low (10) | Antimicrobial activity | Minimal toxicity |
| High (50) | Toxicity observed | Hepatotoxicity noted |
5. Scientific Research Applications
This compound has broad applications across various scientific fields:
- Medicinal Chemistry : Investigated for its potential as an antimicrobial and anticancer agent.
- Organic Synthesis : Used as a building block for synthesizing more complex molecules.
- Material Science : Explored for applications in organic semiconductors and corrosion inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
